5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core. Key structural elements include:
- 4-(2-Fluorophenyl)piperazinyl group: A piperazine ring substituted with a fluorophenyl moiety, commonly used to enhance pharmacokinetic properties or receptor binding .
- 4-Nitrophenylmethyl group: A nitro-substituted aromatic ring, contributing electron-withdrawing effects that may influence metabolic stability or electronic interactions with biological targets.
- 2-Methylthiazolo-triazolol system: The fused thiazole-triazole core likely impacts solubility, rigidity, and intermolecular interactions.
Properties
IUPAC Name |
5-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-nitrophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O3S/c1-14-24-22-28(25-14)21(30)20(33-22)19(15-6-8-16(9-7-15)29(31)32)27-12-10-26(11-13-27)18-5-3-2-4-17(18)23/h2-9,19,30H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZHSBDHUKQEMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C5=CC=CC=C5F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the fluorophenyl and nitrophenyl groups through nucleophilic substitution reactions. The piperazine ring is then incorporated via a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the thiazolo[3,2-b][1,2,4]triazole core.
Reduction: Reduction reactions can occur at the nitrophenyl group, converting it to an amino group.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include oxidized derivatives of the piperazine and thiazolo[3,2-b][1,2,4]triazole rings.
Reduction: The major product is the corresponding amino derivative of the nitrophenyl group.
Substitution: Substituted derivatives at the fluorophenyl group.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have indicated that it exhibits significant efficacy against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial properties of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 8 µg/mL for S. aureus and 16 µg/mL for E. coli, indicating potent antibacterial activity.
Anticancer Potential
Research has also focused on the compound's anticancer properties . Its ability to inhibit cell proliferation in various cancer cell lines has been documented.
Case Study: Anticancer Activity
The National Cancer Institute (NCI) assessed the compound's anticancer potential through a single-dose assay across a panel of cancer cell lines. The results showed an average growth inhibition rate of approximately 45% at a concentration of 10 µM, highlighting its potential as an anticancer agent.
Enzyme Inhibition Studies
In enzyme assays, the compound was found to inhibit topoisomerase II activity, which is essential for DNA replication in cancer cells. Additionally, it displayed inhibitory effects on bacterial DNA gyrase, further validating its antimicrobial action.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds known for their biological activities.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Fluorophenyl)-3-methyl-[1,2,4]triazole | Triazole ring with fluorine substitution | Antifungal activity |
| 5-(N,N-Dimethylamino)-[1,3]thiazole | Thiazole ring with dimethylamino group | Antibacterial properties |
| 6-(Phenylethynyl)-[1,2,4]triazolo[3,4-b]quinazoline | Fused triazole system | Anticancer effects |
Mechanism of Action
The mechanism of action of 5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The fluorophenyl and nitrophenyl groups play a crucial role in its binding affinity and specificity. The piperazine ring and thiazolo[3,2-b][1,2,4]triazole core contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Tabulated Comparison of Structural and Functional Attributes
Table 1. Comparative Analysis of Key Features
Research Findings and Implications
- Synthesis Complexity : The target compound’s multi-heterocyclic architecture likely requires advanced coupling strategies, akin to methods in and .
- Activity Prediction : Structural analogs suggest the nitro and fluorophenyl groups could enhance binding to fungal enzymes (e.g., 14-α-demethylase) or serotonin/dopamine receptors due to piperazine’s CNS affinity.
- Metabolic Considerations : The nitrophenyl group may confer resistance to oxidative metabolism compared to methoxy or chloro substituents, extending half-life .
Biological Activity
The compound 5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound features a thiazolo-triazole core structure with a piperazine moiety, which is known for enhancing biological activity through various mechanisms. The presence of the 2-fluorophenyl and 4-nitrophenyl groups contributes to its lipophilicity and binding affinity to biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to this structure exhibit significant antitumor activity. For instance, derivatives of piperazine have been shown to inhibit tumor cell proliferation effectively. Specifically, the compound's structural analogs demonstrated promising results in inhibiting tyrosinase activity in B16F10 melanoma cells, with IC50 values indicating potent inhibitory effects without cytotoxicity at therapeutic concentrations .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| This compound | TBD | Antitumor |
| Kojic Acid | 17.76 | Reference |
The primary mechanism through which this compound exerts its biological effects appears to involve the inhibition of specific enzymes such as tyrosinase and equilibrative nucleoside transporters (ENTs). The inhibition of tyrosinase is particularly relevant in the context of melanoma treatment, where excessive melanin production can be detrimental. The binding affinity of this compound to the active site of tyrosinase has been confirmed through molecular docking studies .
Structure-Activity Relationship (SAR)
Studies on related compounds have elucidated the importance of various substituents on the piperazine ring and the thiazolo-triazole core for enhancing biological activity. For example, modifications in the nitrophenyl group have been linked to improved potency against target enzymes. These findings suggest that further optimization could yield even more effective therapeutic agents.
Case Studies
A recent investigation into structurally similar compounds revealed that modifications at the piperazine position significantly impacted their selectivity towards ENT1 and ENT2 transporters. The compound FPMINT , an analogue with a similar piperazine structure, demonstrated enhanced selectivity for ENT2 over ENT1 by 5 to 10-fold . This selectivity is crucial for developing targeted therapies with fewer side effects.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the thiazolo[3,2-b][1,2,4]triazole core in this compound?
- Methodological Answer : The thiazolo-triazole core can be synthesized via cyclocondensation reactions. For example, hydrazine derivatives react with carbonyl-containing intermediates (e.g., ethyl acetoacetate) under reflux in ethanol to form pyrazole intermediates, which are further cyclized with thiourea or thiosemicarbazide derivatives. Key steps include optimizing molar ratios (e.g., 10 mmol of starting materials) and reaction times (2–4 hours) to improve yields. Structural confirmation requires ¹H NMR, IR, and elemental analysis .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H NMR : Identifies proton environments (e.g., aromatic protons from fluorophenyl/nitrophenyl groups, methyl groups in thiazole).
- IR Spectroscopy : Confirms functional groups (e.g., C=N stretch in triazole ~1600 cm⁻¹, NO₂ symmetric/asymmetric stretches ~1350–1500 cm⁻¹).
- Elemental Analysis : Validates molecular composition (C, H, N, S).
- HPLC : Assesses purity (>95% recommended for biological assays) .
Q. How can the solubility and stability of this compound be optimized for in vitro assays?
- Methodological Answer : Use co-solvents like DMSO (≤0.1% final concentration) or ethanol for initial dissolution. Stability studies in PBS (pH 7.4) at 37°C over 24–48 hours are critical. Lyophilization with cryoprotectants (e.g., trehalose) enhances long-term storage. Monitor degradation via HPLC and adjust buffer conditions (e.g., pH, ionic strength) to minimize hydrolysis of nitro or ester groups .
Advanced Research Questions
Q. How does the 2-fluorophenyl-piperazine moiety influence binding to serotonin or dopamine receptors?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using receptor structures (e.g., 5-HT1A, PDB: 7E2Z). Compare binding affinities with analogs lacking the fluorophenyl group. Radioligand displacement assays (e.g., [³H]-WAY-100635 for 5-HT1A) quantify Ki values. Substituent effects (e.g., electron-withdrawing fluorine) enhance π-π stacking with receptor aromatic residues .
Q. What in silico approaches predict metabolic stability of the 4-nitrophenyl group?
- Methodological Answer : Use CYP450 metabolism prediction tools (e.g., StarDrop, Schrödinger) to identify vulnerable sites (e.g., nitro reduction to amine). Validate with liver microsome assays (human/rat, NADPH cofactor). LC-MS/MS detects metabolites like 4-aminophenyl derivatives. Adjust substituents (e.g., electron-donating groups) to reduce nitro reductase susceptibility .
Q. How can structure-activity relationship (SAR) studies improve antifungal potency against Candida spp.?
- Methodological Answer : Synthesize analogs with modified piperazine (e.g., 4-phenyl vs. 4-fluorophenyl) or thiazole (e.g., methyl vs. ethyl) groups. Test MIC values against Candida albicans (CLSI M27 protocol). Correlate logP (HPLC-derived) with membrane penetration. Molecular dynamics simulations (e.g., GROMACS) assess interactions with fungal lanosterol 14α-demethylase (CYP51) .
Q. What strategies resolve discrepancies in biological activity data across different assay conditions?
- Methodological Answer : Standardize assays using reference compounds (e.g., fluconazole for antifungal tests). Control variables:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
